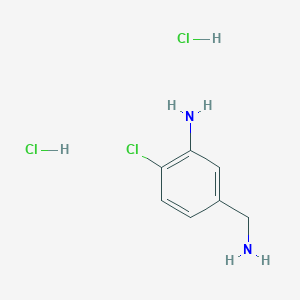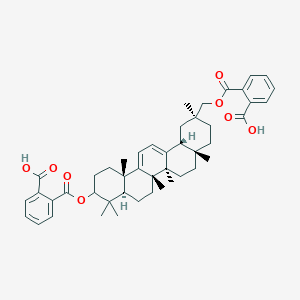
Odddh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Odddh is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule belongs to the class of organic compounds known as phenols, which are widely used in various industries, including pharmaceuticals, cosmetics, and food additives. This compound has been studied extensively for its ability to modulate various biochemical and physiological processes in the body.
Mechanism of Action
The mechanism of action of Odddh is not fully understood. However, it is believed that this compound modulates various biochemical and physiological processes in the body by interacting with specific receptors or enzymes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to have antioxidant properties and can scavenge free radicals. This compound has also been shown to inhibit the activity of COX-2, which reduces inflammation. In addition, this compound has been shown to activate the Nrf2 pathway, which plays a crucial role in the regulation of oxidative stress. This compound has also been shown to have antitumor properties and may be useful in the treatment of various types of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using Odddh in lab experiments is its high purity and yield. This compound can be synthesized using various methods, and the most commonly used method yields a high purity product with a high yield. In addition, this compound has been extensively studied, and its potential therapeutic applications have been well documented. However, one of the limitations of using this compound in lab experiments is its cost. This compound is a relatively expensive compound, and its use in large-scale experiments may not be feasible.
Future Directions
There are several future directions for the study of Odddh. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer, diabetes, and cardiovascular diseases. Another direction is to investigate the mechanism of action of this compound, particularly its interactions with specific receptors or enzymes. In addition, future studies could focus on the development of more cost-effective methods for synthesizing this compound, which would make it more accessible for large-scale experiments. Finally, future studies could investigate the potential side effects of this compound, particularly in long-term use.
Synthesis Methods
Odddh can be synthesized by several methods, including the reaction of phenol with methanol, the reaction of phenol with formaldehyde, or the reaction of phenol with acetic anhydride. The most commonly used method for synthesizing this compound is the reaction of phenol with methanol in the presence of an acid catalyst. This method yields a high purity product with a high yield.
Scientific Research Applications
Odddh has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and antioxidant properties. This compound has also been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. In addition, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
properties
CAS RN |
102416-28-4 |
|---|---|
Molecular Formula |
C46H56O8 |
Molecular Weight |
736.9 g/mol |
IUPAC Name |
2-[[(2S,4aS,6aR,6bS,8aR,12aS,14bR)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,14b-dodecahydropicen-2-yl]methoxycarbonyl]benzoic acid |
InChI |
InChI=1S/C46H56O8/c1-41(2)34-18-21-46(7)35(44(34,5)20-19-36(41)54-40(52)31-15-11-9-13-29(31)38(49)50)17-16-32-33-26-42(3,22-23-43(33,4)24-25-45(32,46)6)27-53-39(51)30-14-10-8-12-28(30)37(47)48/h8-17,33-34,36H,18-27H2,1-7H3,(H,47,48)(H,49,50)/t33-,34-,36?,42-,43+,44-,45+,46+/m0/s1 |
InChI Key |
OVUWHPVLTCHBKS-YOOADNSVSA-N |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC=C4[C@]5(CCC(C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C6=CC=CC=C6C(=O)O)C)(C)COC(=O)C7=CC=CC=C7C(=O)O |
SMILES |
CC1(C2CCC3(C(=CC=C4C3(CCC5(C4CC(CC5)(C)COC(=O)C6=CC=CC=C6C(=O)O)C)C)C2(CCC1OC(=O)C7=CC=CC=C7C(=O)O)C)C)C |
Canonical SMILES |
CC1(C2CCC3(C(=CC=C4C3(CCC5(C4CC(CC5)(C)COC(=O)C6=CC=CC=C6C(=O)O)C)C)C2(CCC1OC(=O)C7=CC=CC=C7C(=O)O)C)C)C |
synonyms |
18-olean-9(11),12-diene-3,30-diol dihemiphthalate 18-olean-9(11),12-diene-3,30-diol dihemiphthalate, disodium salt, (3beta,20beta)-isomer ODDDH |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





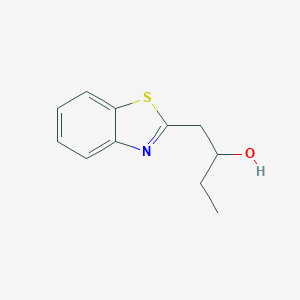

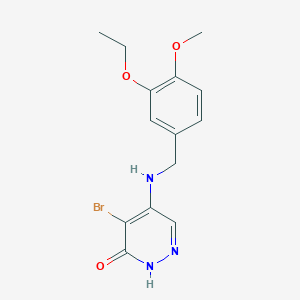



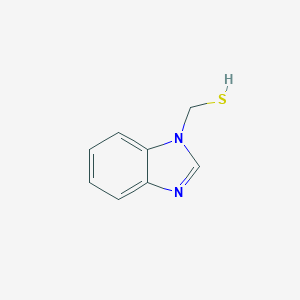
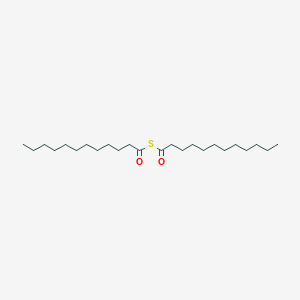


![1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine](/img/structure/B26382.png)
